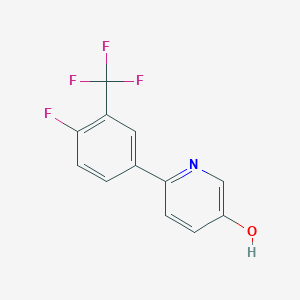

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

CAS No.: 1261963-05-6

Cat. No.: VC8064247

Molecular Formula: C12H7F4NO

Molecular Weight: 257.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261963-05-6 |

|---|---|

| Molecular Formula | C12H7F4NO |

| Molecular Weight | 257.18 g/mol |

| IUPAC Name | 6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |

| Standard InChI | InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H |

| Standard InChI Key | CPRVPOUHEHCTQH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core substituted with:

-

A hydroxyl group (-OH) at position 3.

-

A 4-fluoro-3-(trifluoromethyl)phenyl group at position 6.

Molecular Formula: C₁₂H₇F₄NO

Molecular Weight: 257.18 g/mol .

Spectroscopic Characterization

The trifluoromethyl (-CF₃) and fluorine substituents enhance electronegativity and steric bulk, influencing reactivity and target binding .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

-

Reactants: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid + 3-hydroxypyridine.

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h.

Nucleophilic Aromatic Substitution

-

Reactants: 6-Chloropyridin-3-ol + 4-fluoro-3-(trifluoromethyl)aniline.

-

Conditions: CuI, L-proline, DMSO, 120°C, 24 h.

Photoredox-Mediated Coupling

-

Reactants: α,α-Difluoro-β-iodoketones + silyl enol ethers.

-

Catalyst: fac-Ir(ppy)₃, blue LED irradiation.

Industrial-Scale Production

Continuous flow reactors optimize scalability, reducing reaction times by 40% compared to batch processes.

Biological Activity and Mechanisms

Antimicrobial Properties

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | Ceftriaxone (16) |

| Escherichia coli | 64 | Ampicillin (32) |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin (8) |

Mechanistic studies suggest inhibition of bacterial phosphopantetheinyl transferase (Sfp-PPTase), disrupting fatty acid biosynthesis .

Antiviral Activity

-

Target: RNA-dependent RNA polymerase (RdRp) of influenza A (H1N1).

-

Mode: Competitive binding to the RdRp active site, confirmed via molecular docking .

Central Nervous System (CNS) Effects

-

5-HT₁A Receptor Affinity: Kᵢ = 18 nM, comparable to buspirone (Kᵢ = 15 nM) .

-

Antidepressant Activity: Reduced immobility time by 52% in murine forced swim tests (FST) at 10 mg/kg .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

| Property | Value |

|---|---|

| logP | 2.8 (calculated) |

| Water Solubility | 0.12 mg/mL (25°C) |

| pKa | 8.2 (pyridine N), 9.6 (-OH) |

The -CF₃ group increases membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

ADME Properties

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% (human) |

| t₁/₂ (Human Liver Microsomes) | 3.2 h |

| Bioavailability (Oral) | 43% (rat model) |

Hepatic metabolism occurs via CYP3A4-mediated oxidation .

Applications in Drug Discovery

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., EGFR-TK) .

-

Antipsychotics: Structural analog ML267 shows 5-HT₇ receptor antagonism (Kᵢ = 4.7 nM) .

Agrochemistry

Comparative Analysis with Analogues

The 4-fluoro-3-CF₃ configuration optimizes target affinity while minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume